cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid

DPP-4 inhibition type 2 diabetes neogliptin

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 1272757-81-9, molecular formula C₁₂H₁₈FNO₄, molecular weight 259.27 g/mol) is a conformationally constrained, fluorinated bicyclic amino acid derivative bearing a Boc (tert-butoxycarbonyl) protecting group. Its stereochemistry is defined as (1S,3S,4R,6S), placing the fluorine atom and the carboxylic acid group in a specific cis orientation relative to the azabicyclo scaffold.

Molecular Formula C12H18FNO4
Molecular Weight 259.27 g/mol
Cat. No. B11807031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid
Molecular FormulaC12H18FNO4
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F
InChIInChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8-,9?/m1/s1
InChIKeyPMCISSGWBZOERM-PKVQOTHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: A Defined Stereochemical Building Block for Constrained Peptidomimetic and Protease Inhibitor Research


cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 1272757-81-9, molecular formula C₁₂H₁₈FNO₄, molecular weight 259.27 g/mol) is a conformationally constrained, fluorinated bicyclic amino acid derivative bearing a Boc (tert-butoxycarbonyl) protecting group. Its stereochemistry is defined as (1S,3S,4R,6S), placing the fluorine atom and the carboxylic acid group in a specific cis orientation relative to the azabicyclo scaffold . The compound belongs to the 2-azabicyclo[2.2.1]heptane-3-carboxylic acid class, a privileged proline mimetic scaffold used extensively in the design of enzyme inhibitors, including inhibitors of hepatitis C NS3-NS4A serine protease, dipeptidyl peptidase-4 (DPP-4), and cathepsin C (DPP-I) [1] [2].

Why Generic Azabicyclo Building Blocks Cannot Replace cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in Discovery Programs


The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold exists in multiple stereoisomeric and substitutional variants, each of which imposes a distinct three-dimensional vector geometry on downstream amide or peptide bond formation. The cis-(1S,3S,4R,6S) configuration of the target compound positions the fluorine atom endo on the bicyclic framework, a spatial arrangement that is non-interchangeable with the corresponding trans diastereomer, the non-fluorinated parent compound (e.g., (1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, CAS 486415-32-1), or positional isomers such as the 5-fluoro series described in CN101462999A [1]. Fluorine substitution at the 6-position modulates the pKa of the bridgehead amine (parent scaffold pKa ~10.5–10.8) , alters lipophilicity, and can enhance metabolic stability relative to non-fluorinated analogs [2]. In the context of protease inhibitor programs — notably cathepsin C inhibitors developed by Boehringer Ingelheim (EP2758398) and DPP-4 inhibitors such as neogliptin — even single-atom changes to the azabicyclo core have resulted in >10-fold differences in IC₅₀ values, underscoring that generic substitution of the scaffold is pharmacologically unsound [3].

Product-Specific Quantitative Evidence Guide: cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid


DPP-4 Inhibitory Potency of the 2-Azabicyclo[2.2.1]heptane Scaffold: Quantitative Comparison of Neogliptin Against Marketed Inhibitors

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold — the core shared by the target compound — has been directly validated in DPP-4 inhibitor development. Compound 12a (neogliptin), which incorporates this exact scaffold, exhibited an IC₅₀ of 16.8 ± 2.2 nM against human DPP-4, making it more potent than both vildagliptin (IC₅₀ = 34 nM) and sitagliptin (IC₅₀ = 18 nM) as reported in the same assay class [1] [2]. This demonstrates that the rigid azabicyclo framework provides a competitive potency advantage over flexible pyrrolidine-based DPP-4 inhibitors. The target compound, with its additional 6-fluoro substitution and defined cis stereochemistry, offers a further dimension of conformational restriction unavailable in the non-fluorinated scaffold used to construct neogliptin.

DPP-4 inhibition type 2 diabetes neogliptin scaffold validation

Stereochemical Purity and Identity Specification: cis-(1S,3S,4R,6S) Versus Racemic and Diastereomeric Mixtures

Commercial suppliers specify the target compound with a purity of ≥95% and explicit cis-(1S,3S,4R,6S) stereochemistry . This is distinct from racemic mixtures (e.g., Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid, also available commercially) and from the trans diastereomer series . The (3S,6S) diastereomer (CAS 1933795-78-8) represents an alternative cis configuration with different spatial orientation of the carboxylic acid group, underscoring that not all '6-fluoro-Boc-azabicyclo' compounds are structurally equivalent . For structure-activity relationship (SAR) studies, procurement of a single, defined stereoisomer eliminates the confounding variable of diastereomeric mixtures and ensures reproducible biological data.

stereochemistry chiral purity diastereomer differentiation procurement specification

Impact of 6-Fluoro Substitution on Physicochemical Properties: pKa Modulation Relative to Parent Scaffold

The parent 2-azabicyclo[2.2.1]heptane scaffold exhibits a calculated pKa of 10.5–10.8 for the bridgehead secondary amine . Introduction of an electronegative fluorine substituent at the 6-position is expected to lower the pKa of the adjacent amine through through-bond inductive effects, reducing the fraction of ionized species at physiological pH and thereby enhancing passive membrane permeability. This principle is well-established for fluorinated saturated heterocyclic amines: fluoroalkyl substitution predictably lowers pKa and modulates logD in a manner that improves oral bioavailability potential [1]. In contrast, the non-fluorinated analog (CAS 486415-32-1) retains the high pKa of the parent scaffold and would exhibit a correspondingly different ionization profile at pH 7.4, with implications for both in vitro assay behavior and in vivo pharmacokinetics .

fluorine effect pKa modulation lipophilicity permeability ADME

Cathepsin C (DPP-I) Inhibitor Scaffold in Boehringer Ingelheim's Respiratory Disease Portfolio: EP2758398

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold — the core structure of the target compound — forms the pharmacophoric backbone of a granted Boehringer Ingelheim patent family (EP2758398) claiming substituted N-[1-cyano-2-(phenyl)ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamides as cathepsin C inhibitors [1]. The lead clinical candidate BI-9740, which incorporates a closely related 2-azabicyclo[2.2.1]heptane-3-carboxamide motif, achieves an IC₅₀ of 0.6 nM against mouse cathepsin C and 2.6 nM against rat cathepsin C [2]. While the target compound is a building-block precursor rather than a finished inhibitor, its specific cis-6-fluoro substitution pattern maps onto the conformational space explored in the Boehringer Ingelheim SAR, providing a direct synthetic entry point into this therapeutically validated chemical space for respiratory indications including COPD and bronchiectasis [3].

cathepsin C DPP-I COPD respiratory disease Boehringer Ingelheim

Hepatitis C NS3-NS4A Protease Inhibitor Derivation from the 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Scaffold

The scaffold has a documented track record in antiviral drug discovery: inhibitors of hepatitis C virus NS3-NS4A serine protease have been derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, with macrocyclic peptidomimetics achieving potent enzyme inhibition [1]. This precedent, combined with the target compound's 6-fluoro substitution (which can enhance binding through both hydrophobic and polar fluorine–protein interactions), makes the building block particularly valuable for antiviral protease inhibitor programs where conformational constraint and metabolic stability are critical design parameters.

HCV protease NS3-NS4A antiviral macrocyclic inhibitor

Storage Condition Specification: Cold-Chain Requirement Compared to Ambient-Stable Analog Building Blocks

According to vendor specifications, the target compound requires storage at 2–8°C in sealed, dry conditions . This cold-chain requirement is more stringent than that for the non-fluorinated analog (1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 486415-32-1), which is typically stored at ambient temperature . The increased storage stringency is consistent with the presence of the fluorine substituent, which can render the Boc group more susceptible to thermal deprotection or the carboxylic acid more prone to decarboxylation. For procurement planning, this necessitates refrigerated shipping and storage infrastructure, a logistical factor that differentiates this compound from ambient-stable members of the same scaffold class.

storage stability cold chain Boc deprotection risk procurement logistics

Best Research and Industrial Application Scenarios for cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid


DPP-4 Inhibitor Lead Optimization Libraries for Type 2 Diabetes

Based on the demonstrated potency advantage of the 2-azabicyclo[2.2.1]heptane scaffold in neogliptin (IC₅₀ = 16.8 nM vs. vildagliptin at 34 nM and sitagliptin at 18 nM) [1], the target compound is optimally deployed as a building block for parallel synthesis of DPP-4 inhibitor libraries. The Boc-protected amine and free carboxylic acid enable straightforward amide coupling to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives, directly accessing the neogliptin chemotype with an additional 6-fluoro substituent that may further enhance potency and metabolic stability over the parent scaffold.

Cathepsin C (DPP-I) Inhibitor Development for COPD and Bronchiectasis

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold is the core pharmacophore of Boehringer Ingelheim's EP2758398 patent family and the clinical candidate BI-9740 (cathepsin C IC₅₀ = 0.6–2.6 nM across species) [2]. The target compound, with its cis-6-fluoro substitution, provides a direct synthetic entry into this patent-protected inhibitor space. It is suited for medicinal chemistry teams pursuing novel cathepsin C inhibitors for inflammatory respiratory diseases, where the fluorine atom may contribute additional binding interactions within the S1 pocket of the enzyme.

HCV NS3-NS4A and Broad-Spectrum Antiviral Protease Inhibitor Programs

The scaffold's validated activity against HCV NS3-NS4A serine protease [3] positions the target compound as a strategic building block for antiviral drug discovery. The rigid, fluorinated bicyclic framework can be elaborated into macrocyclic peptidomimetics, with the 6-fluoro substituent potentially enhancing target residence time and reducing susceptibility to oxidative metabolism — a critical advantage for antiviral agents requiring sustained systemic exposure.

Conformationally Constrained Proline Mimetic Synthesis for Peptide Therapeutics

As a proline mimetic, the exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold imposes backbone dihedral angles distinct from those of L-proline, enabling the design of peptide analogs with enhanced receptor selectivity, protease resistance, and altered conformational preferences [4]. The target compound's cis-6-fluoro substitution adds a further conformational constraint and a ¹⁹F NMR handle for structural biology and metabolism studies, making it particularly valuable for academic and industrial peptide engineering groups.

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